molecular formula C9H8ClF4NO B12852217 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride

5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride

Cat. No.: B12852217
M. Wt: 257.61 g/mol
InChI Key: IEOUMOUFDJLJGR-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride is a chemical compound that features both fluorine and trifluoromethyl groups These functional groups are known for their unique properties, such as high electronegativity and the ability to influence the chemical behavior of the molecules they are part of

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the trifluoromethyl group through a reaction with a suitable trifluoromethylating agent. The fluorine atom can be introduced via electrophilic fluorination or nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to increase reaction efficiency. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 5-Trifluoromethyl-2-formylphenylboronic acid

Uniqueness

Compared to similar compounds, 5-Fluoro-2-(trifluoromethyl)phenacylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both fluorine and trifluoromethyl groups can significantly influence the compound’s chemical behavior, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C9H8ClF4NO

Molecular Weight

257.61 g/mol

IUPAC Name

2-amino-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H7F4NO.ClH/c10-5-1-2-7(9(11,12)13)6(3-5)8(15)4-14;/h1-3H,4,14H2;1H

InChI Key

IEOUMOUFDJLJGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CN)C(F)(F)F.Cl

Origin of Product

United States

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